
Pomolic acid
Übersicht
Beschreibung
Pomolic acid (C₃₀H₄₈O₄) is a pentacyclic triterpenoid belonging to the ursane-type subgroup, characterized by a hydroxyl group at the C-19α position and a methyl group at C-19β . It is widely distributed in plants such as Chaenomelis Fructus (Chinese quince), S. kontumense, and Achyrocline satureioides . Its biological activities include anti-adipogenic, anti-cancer, and anti-inflammatory effects. For instance, this compound induces apoptosis in SK-MEL-2 melanoma and HT-29 colon cancer cells by promoting sub-G1 cell cycle arrest and inhibiting migration . It also modulates adipocyte differentiation via glycerophosphate dehydrogenase (GPDH) activity, with effects dependent on treatment timing during adipogenesis .
Vorbereitungsmethoden
Pomolic Acid kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von Benzoesäure mit Wasserstoffperoxid, gefolgt von einer Säure-Base-Neutralisation, um das Produkt zu erhalten . Industrielle Produktionsverfahren umfassen oft die Extraktion von this compound aus natürlichen Quellen wie Apfelschalen und anderen Pflanzen der Familien Rosaceae und Lamiaceae .
Analyse Chemischer Reaktionen
Esterification and Glycosylation
PA undergoes esterification, particularly at the C28 hydroxyl group, to form bioactive derivatives. A notable example is pomolic acid 28-O-β-D-glucopyranosyl ester (Fig. 1), synthesized via glycosylation . This derivative retains PA’s core structure but demonstrates enhanced solubility and pharmacological activity.
Table 1: Key Derivatives of this compound
Salt Formation
PA’s carboxyl group (pKa ~4.5–5.0) forms salts with bases, enhancing solubility. For example, sodium pomolate (C₃₀H₄₇O₄Na) is used in pharmacological formulations to improve cellular uptake .
Comparative Reactivity with Ursane-Type Triterpenoids
PA’s reactivity differs from structurally similar triterpenoids due to its unique substitution pattern:
Table 2: Reactivity Comparison of Ursane-Type Triterpenoids
Compound | Substituents | Key Reactions |
---|---|---|
This compound | –OH at C3, C19; –COOH at C17 | Esterification, glycosylation, salt formation |
Ursolic acid | –OH at C3; –H at C19 | Esterification, oxidation to ketones |
Corosolic acid | –OH at C2, C3; –H at C19 | Glycosylation at C2–OH |
PA’s C19–OH enables additional hydrogen bonding and derivatization sites absent in ursolic acid .
Pharmacologically Active Derivatives
PA derivatives are explored for anticancer properties:
-
Apoptosis Induction : PA and its glucopyranosyl ester promote caspase-3/9 activation and mitochondrial membrane depolarization in glioblastoma (GBM) and colon cancer cells .
-
Multidrug Resistance Modulation : PA derivatives inhibit MRP1/ABCC1 transporter activity, reversing drug resistance in leukemia and GBM .
Patented Derivatives
Several patents highlight PA’s synthetic potential:
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Pomolic acid exhibits significant anticancer effects across various cancer types. Research indicates that it can inhibit the proliferation of cancer cells, induce apoptosis, and suppress migration and invasion.
Cancer Types Studied
- Lung Cancer : this compound demonstrated a potent inhibitory effect on A549 lung carcinoma cells with an IC50 value of 10 µM, while showing less toxicity to normal BEAS-2B cells (IC50 of 80 µM) .
- Melanoma : It was effective against SK-MEL-2 cells, leading to significant apoptosis and cell cycle disruption .
- Breast Cancer : Studies have also reported its efficacy against breast cancer cell lines, highlighting its potential as a lead compound for chemotherapy development .
Anti-inflammatory Effects
This compound possesses anti-inflammatory properties that make it a candidate for treating inflammatory diseases.
Drug Delivery Systems
Recent innovations have explored the use of this compound in drug delivery systems, enhancing therapeutic efficacy and targeting capabilities.
Novel Nanoparticle Formulations
A novel nanoparticle gel formulation derived from this compound has been developed for improved drug delivery. This formulation aims to enhance the bioavailability and therapeutic effects of various drugs by utilizing the unique properties of this compound as a carrier .
Summary Table of Applications
Wirkmechanismus
Pomolic acid exerts its effects primarily through the induction of apoptosis. It enhances the activity of caspases (-3, -8, and -9) and Bax, while reducing antiapoptotic Bcl-2 levels . Additionally, it inhibits the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation . This mechanism makes this compound a promising agent for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Pomolic acid shares structural and functional similarities with other pentacyclic triterpenoids, such as ursolic acid, oleanolic acid, maslinic acid, and euscaphic acid. Below is a detailed comparison:
Structural Differences
The pharmacological activities of these compounds are influenced by hydroxylation and methylation patterns (Table 1).
Table 1: Structural Comparison of this compound and Analogues
Compound | Core Structure | Key Functional Groups |
---|---|---|
This compound | Ursane | C-19α hydroxyl, C-19β methyl |
Ursolic acid | Ursane | C-3 hydroxyl, C-19 methyl |
Oleanolic acid | Oleanane | C-3 hydroxyl, C-19 methyl |
Maslinic acid | Oleanane | C-2α hydroxyl, C-3 hydroxyl |
Euscaphic acid | Ursane | C-2α, C-3α, C-19α hydroxyls |
The C-19α hydroxyl group in this compound distinguishes it from ursolic acid (lacking this group) and oleanolic acid (oleanane backbone) . This structural feature is critical for its inhibitory effects on osteoclastogenesis and GPDH activity .
Anti-Cancer Effects
- This compound: Induces apoptosis in SK-MEL-2 melanoma (IC₅₀: 75–150 µM) and HT-29 colon cancer cells via autophagy-mediated pathways .
- Ursolic acid: Shows broader anti-cancer activity but lower selectivity in melanoma models compared to this compound .
- Maslinic acid : Exhibits potent anti-acne activity against Propionibacterium acnes (comparable to arbutin), whereas this compound is less active .
Metabolic Modulation
- This compound : Enhances GPDH activity in differentiated 3T3-L1 adipocytes but suppresses it during insulin treatment, indicating context-dependent effects on adipogenesis .
- Ursolic acid : Consistently inhibits adipogenesis but lacks the biphasic effects seen with this compound .
Anti-Microbial and Anti-Inflammatory Activity
- Ursolic acid : Most potent against P. acnes (MIC: ~10 µg/mL) .
- Euscaphic acid : Superior anti-allergy activity, inhibiting β-hexosaminidase release in mast cells .
Natural Occurrence and Quantification
Table 2: Concentration in Plant Sources (mg/g)
Data from *Chaenomelis Fructus . This compound is a marker compound for species authentication, requiring ≥0.4 mg/g in quality control .
Biologische Aktivität
Pomolic acid (PA) is a pentacyclic triterpene derived from various plants, notably from the genus Ilex. Its biological activities, particularly in the context of cancer treatment, have garnered significant research interest. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Anticancer Properties
This compound has demonstrated potent anticancer effects across various cancer cell lines, including lung, breast, and melanoma cancers. The following table summarizes key findings from recent studies on its biological activity:
Cancer Type | Cell Line | Concentration (µM) | Effect | Mechanism |
---|---|---|---|---|
Lung Cancer | A549 | 0, 25, 75, 150 | Induces apoptosis and inhibits proliferation | ROS-mediated apoptosis and cell cycle arrest |
Melanoma | SK-MEL-2 | 0, 25, 75, 150 | Increased apoptotic cells | Activation of caspases and disruption of Bcl-2 |
Breast Cancer | MCF7 | Variable | Inhibits growth and induces apoptosis | AMPK activation and upregulation of p53 |
- Induction of Apoptosis : this compound has been shown to increase apoptotic cell death significantly. For instance, treatment with concentrations as low as 25 µM increased apoptotic cells from 2.1% in control groups to over 78% at higher concentrations in SK-MEL-2 cells .
- Reactive Oxygen Species (ROS) Production : this compound induces oxidative stress by increasing ROS levels in cancer cells. This mechanism is crucial as elevated ROS can lead to mitochondrial dysfunction and apoptosis .
- Modulation of Apoptotic Proteins : Studies have indicated that this compound enhances the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis in cancer cells .
- Cell Cycle Arrest : Research indicates that this compound can induce sub-G1 phase arrest in cancer cells, effectively halting their proliferation . This is particularly relevant in breast cancer cell lines where PA activated AMPK, a key regulator of cellular energy homeostasis.
Study on Lung Cancer Cells (A549)
A study published in the Tropical Journal of Pharmaceutical Research evaluated the effects of this compound on A549 lung cancer cells. Results showed that this compound treatment led to:
- A dose-dependent increase in ROS levels.
- Significant inhibition of cell migration and invasion.
- Enhanced expression of apoptotic markers such as caspase-3 and Bax while reducing Bcl-2 expression .
Study on Melanoma Cells (SK-MEL-2)
In another study focusing on SK-MEL-2 melanoma cells:
Q & A
Q. Basic: What experimental models are commonly used to study pomolic acid’s anti-adipogenic effects, and how are these assays optimized?
Methodological Answer:
The 3T3-L1 preadipocyte differentiation model is widely employed to evaluate this compound’s inhibition of lipid accumulation. Key steps include:
- Differentiation Protocol : Cells are treated with this compound (e.g., 5–20 μM) during differentiation induction (days 0–3) or insulin-containing maturation phases (days 3–6). Timing impacts outcomes, as this compound suppresses glycerol-3-phosphate dehydrogenase (GPDH) activity only during maturation .
- Staining & Quantification : Oil Red O staining (0.5% in 2-propanol) quantifies lipid droplets. Absorbance at 510 nm after isopropanol extraction ensures reproducibility. Statistical validation uses Dunnett’s test for multi-group comparisons and Student’s t-test for pairwise analysis .
Q. Advanced: How do structural differences between this compound and related triterpenoids (e.g., oleanolic/ursolic acids) influence their bioactivity in adipocyte models?
Methodological Answer:
this compound’s C-19α hydroxyl group is critical. Comparative studies show:
- GPDH Activity : this compound (10 μM) reduces GPDH activity by 40% in 3T3-L1 adipocytes, whereas oleanolic/ursolic acids (same concentration) show no effect. This correlates with its unique suppression of neutral lipid synthesis .
- Structural Analysis : NMR and LC-MS/MS distinguish this compound from analogs. Molecular docking simulations predict stronger binding affinity to adipogenic enzymes due to polar interactions at C-19α .
Q. Basic: What assays are used to assess this compound’s pro-apoptotic effects in cancer cells, and how are confounding factors (e.g., ROS) controlled?
Methodological Answer:
- Apoptosis Assays : AO/EB dual staining (1 μg/mL) distinguishes live/apoptotic/necrotic cells. Fluorescence microscopy quantifies green (live) vs. orange-red (apoptotic) nuclei .
- Western Blotting : Caspase-3/9 activation and Bax/Bcl-2 ratio changes are measured. For A549 cells, 24-hour treatment with 10 μM this compound increases Bax expression 3-fold .
- ROS Control : Include N-acetylcysteine (5 mM) to neutralize ROS. DCFH-DA fluorescence (ex/em 485/535 nm) confirms ROS-independent apoptosis pathways .
Q. Advanced: How can contradictory data on this compound’s dual role in adipocyte differentiation be resolved?
Methodological Answer:
Contradictions arise from treatment timing:
- Differentiation Phase : Treating 3T3-L1 cells during differentiation induction (days 0–3) increases GPDH activity by 25%, suggesting pro-adipogenic effects.
- Maturation Phase : Post-induction treatment (days 3–6) suppresses GPDH by 50%.
Resolution : Use time-lapse RNA-seq to identify phase-specific gene targets (e.g., PPARγ vs. C/EBPα). Normalize data to differentiation stage-specific markers .
Q. Basic: What chromatographic methods validate this compound purity in plant extracts?
Methodological Answer:
- HPLC Conditions : C18 column (4.6 × 250 mm), 0.1% formic acid/acetonitrile gradient (flow: 1 mL/min). This compound elutes at 18.2 min (λ = 210 nm).
- TLC Authentication : Silica gel GF254, chloroform:methanol (9:1). Rf = 0.43 under UV 365 nm. Compare with ursolic acid (Rf = 0.38) .
Q. Advanced: What mechanisms underlie this compound’s inhibition of multidrug resistance in glioblastoma?
Methodological Answer:
- MRP1 Downregulation : this compound (20 μM, 48 hrs) reduces MRP1 expression by 60% in U87 cells via ROS-mediated ERK dephosphorylation. Validate with calcein-AM efflux assays .
- Migration/Invasion : Transwell assays with Matrigel (1 mg/mL) show 70% inhibition at 10 μM. MMP-9 secretion is suppressed (ELISA; IC50 = 8.2 μM) .
Q. Basic: How is this compound’s vasorelaxant activity evaluated in ex vivo models?
Methodological Answer:
- Aortic Ring Assay : Rat thoracic aorta rings pre-contracted with phenylephrine (1 μM). This compound (1–30 μM) induces dose-dependent relaxation (EC50 = 12.5 μM).
- Pathway Inhibition : Block NO synthase with L-NAME (100 μM) abolishes 80% of relaxation, confirming endothelial NO-cGMP dependence .
Q. Advanced: Why does this compound exhibit tissue-specific cytotoxicity (e.g., IC50 = 10 μM in A549 vs. 80 μM in BEAS-2B)?
Methodological Answer:
- Metabolic Profiling : A549 cells overexpress CYP450 3A4, converting this compound to reactive metabolites. LC-QTOF-MS identifies 19-hydroxy derivatives .
- Selectivity Index (SI) : SI = IC50(normal)/IC50(cancer) = 8.0. Compare with cisplatin (SI = 2.5) to validate therapeutic window .
Q. Basic: What in vivo models demonstrate this compound’s anti-tumor efficacy?
Methodological Answer:
- Xenograft Models : BALB/c nude mice injected with HT-29 cells (5 × 10⁶). Oral this compound (50 mg/kg/day) reduces tumor volume by 65% vs. control (p < 0.01). Monitor via caliper measurements biweekly .
- Toxicity : No weight loss or hepatic toxicity (ALT/AST levels unchanged) at therapeutic doses .
Q. Advanced: How can this compound’s bioavailability challenges be addressed in preclinical studies?
Methodological Answer:
Eigenschaften
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-23,31,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTYPLSBNNGEIS-OPAXANQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930133 | |
Record name | 3,19-Dihydroxyurs-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13849-91-7 | |
Record name | Pomolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13849-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pomolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013849917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,19-Dihydroxyurs-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POMOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60HAB1ZK1T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.